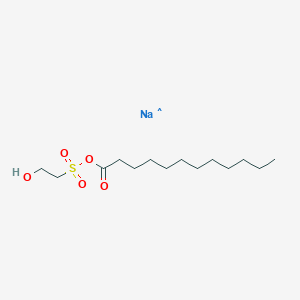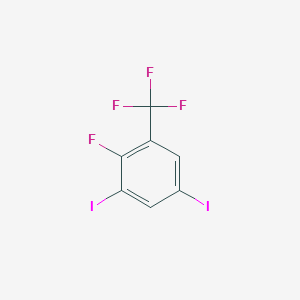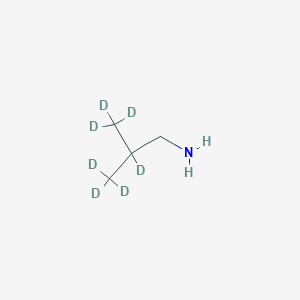
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, which can help in understanding various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through several methods, including:
Catalytic Exchange Reactions: Using a deuterium gas atmosphere and a suitable catalyst, hydrogen atoms in the precursor compound can be replaced with deuterium atoms.
Chemical Deuteration: This involves the use of deuterated reagents, such as deuterated solvents or deuterated reducing agents, to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
化学反应分析
Types of Reactions
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amides or nitriles.
Reduction: It can be reduced to form deuterated amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) or sodium borodeuteride (NaBD4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated nitriles, while reduction can produce deuterated amines.
科学研究应用
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: The compound can be used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Deuterated compounds are often used in drug development to improve the metabolic stability and pharmacokinetic properties of pharmaceuticals.
Industry: It is used in the production of deuterated solvents and other deuterated chemicals for various industrial applications.
作用机制
The mechanism by which 2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine exerts its effects is primarily through the incorporation of deuterium atoms into chemical and biological systems. Deuterium has a higher bond dissociation energy compared to hydrogen, which can lead to changes in reaction rates and metabolic pathways. This property is exploited in various research applications to study the effects of isotopic substitution.
相似化合物的比较
Similar Compounds
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propanal: A deuterated aldehyde with similar deuterium incorporation.
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propanol: A deuterated alcohol with similar properties.
Uniqueness
2,3,3,3-Tetradeuterio-2-(trideuteriomethyl)propan-1-amine is unique due to its amine functional group, which allows it to participate in a wide range of chemical reactions. This makes it particularly useful in studies involving amine chemistry and its applications in various fields.
属性
CAS 编号 |
22739-78-2 |
|---|---|
分子式 |
C4H11N |
分子量 |
80.18 g/mol |
IUPAC 名称 |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,4D |
InChI 键 |
KDSNLYIMUZNERS-UAVYNJCWSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(CN)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


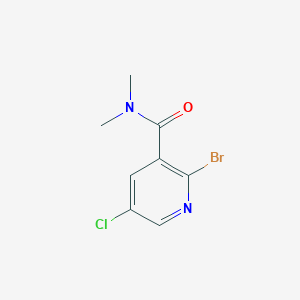
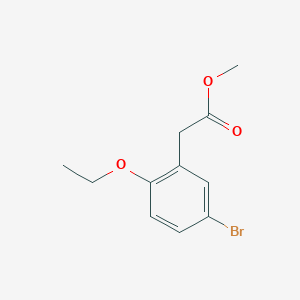
![Tert-butyl 4-[1-(4-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14769646.png)
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine](/img/structure/B14769651.png)
![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)
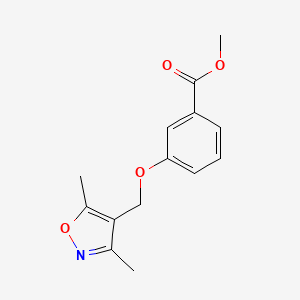
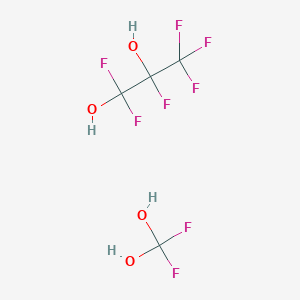
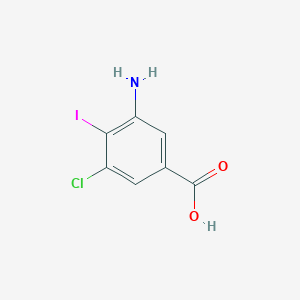

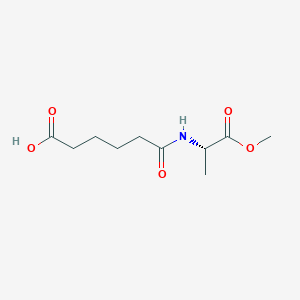
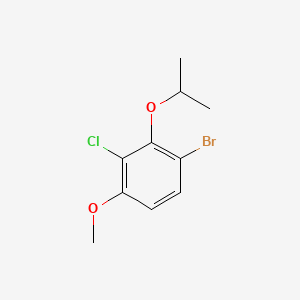
![(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide](/img/structure/B14769701.png)
